2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole
Description
Overview and Chemical Significance
This compound constitutes a sophisticated heterocyclic compound that embodies the essential characteristics of advanced medicinal chemistry design. The compound exhibits a molecular formula of C9H4BrF3N2OS with a molecular weight of 325.11 grams per mole, representing a carefully engineered structure that combines multiple functional elements within a single molecular framework. The presence of both bromine and trifluoromethyl substituents imparts distinctive electronic and steric properties that significantly influence the compound's chemical behavior and potential applications.
The chemical significance of this compound extends beyond its structural complexity to encompass its role as a representative example of modern heterocyclic synthesis. The 1,3,4-thiadiazole ring system serves as a privileged scaffold in medicinal chemistry, known for its ability to confer favorable pharmacological properties to organic molecules. The incorporation of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a reactive handle for further chemical modifications through various coupling reactions.
Contemporary research has demonstrated that thiadiazole derivatives possess remarkable versatility in their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique combination of functional groups in this compound positions it as a compound of considerable interest for researchers exploring new therapeutic agents and chemical tools. The compound's structural features enable it to participate in diverse chemical transformations while maintaining the core thiadiazole functionality that underlies many of its beneficial properties.
Historical Context in Thiadiazole Chemistry
The development of 1,3,4-thiadiazole chemistry traces its origins to the mid-20th century when researchers first began exploring the synthesis and properties of five-membered heterocyclic compounds containing both nitrogen and sulfur atoms. The parent 1,3,4-thiadiazole molecule was successfully synthesized in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This breakthrough established the foundation for subsequent investigations into substituted thiadiazole derivatives, including compounds bearing complex substituents such as those found in this compound.
The historical evolution of thiadiazole chemistry reveals a progressive understanding of the synthetic methodologies required to access these heterocyclic systems. Early synthetic approaches focused on cyclization reactions involving thiosemicarbazides and various cyclizing agents, with researchers gradually developing more sophisticated methods for introducing diverse substituents. The development of brominated thiadiazole derivatives emerged as researchers recognized the utility of halogen atoms as synthetic handles for further functionalization through nucleophilic substitution and cross-coupling reactions.
The introduction of trifluoromethyl-containing phenoxy substituents represents a more recent advancement in thiadiazole chemistry, reflecting the modern emphasis on incorporating fluorinated moieties into bioactive molecules. This development coincided with the growing recognition of fluorine's unique properties in medicinal chemistry, including its ability to enhance metabolic stability, modulate lipophilicity, and influence molecular interactions with biological targets. The synthesis of compounds such as this compound thus represents the culmination of decades of methodological development in heterocyclic chemistry.
Nomenclature and Classification Within Heterocyclic Compounds
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the precise structural features that define this molecule. The name systematically describes each component of the molecular structure, beginning with the heterocyclic core and proceeding through the various substituents in order of their positional arrangement around the ring system.
The compound belongs to the broader classification of five-membered heterocyclic compounds, specifically the thiadiazole subfamily characterized by the presence of two nitrogen atoms and one sulfur atom within the aromatic ring. Within this classification, the 1,3,4-thiadiazole designation indicates the specific positional arrangement of the heteroatoms, distinguishing it from other possible isomeric forms such as 1,2,3-thiadiazole or 1,2,4-thiadiazole systems. This positional specificity carries important implications for the compound's chemical properties and reactivity patterns.
The heterocyclic classification system places this compound within the category of electron-deficient aromatic systems, where the presence of multiple electronegative heteroatoms influences the electronic distribution throughout the ring structure. This classification has direct relevance to understanding the compound's chemical behavior, including its susceptibility to nucleophilic attack and its ability to participate in various substitution reactions. The compound also falls within the broader category of halogenated heterocycles, a classification that encompasses molecules containing both heterocyclic rings and halogen substituents.
Table 1: Nomenclature and Classification Details
| Classification Category | Specific Designation | Structural Basis |
|---|---|---|
| Heterocyclic Type | Five-membered aromatic heterocycle | Ring contains five atoms with aromatic character |
| Heteroatom Pattern | 1,3,4-Thiadiazole | Two nitrogen atoms at positions 1,3 and sulfur at position 4 |
| Substitution Pattern | 2-Bromo-5-phenoxy substituted | Bromine at position 2, phenoxy group at position 5 |
| Functional Group Class | Halogenated aryl ether | Contains both halogen and ether linkage |
| Chemical Abstracts Service Number | 1488953-36-1 | Unique numerical identifier for chemical database systems |
Structural Position in the 1,3,4-Thiadiazole Family
This compound occupies a distinctive position within the extensive family of 1,3,4-thiadiazole derivatives, characterized by its unique combination of halogen and fluorinated aryl ether substituents. The compound represents an advanced example of structural modification within the thiadiazole series, demonstrating how systematic substitution can be employed to modulate the properties of the heterocyclic core while maintaining the essential features that define the thiadiazole pharmacophore.
The structural relationship between this compound and other members of the 1,3,4-thiadiazole family can be understood through systematic comparison of substitution patterns and their effects on molecular properties. Simple alkyl-substituted thiadiazoles, such as 2-amino-5-methyl-1,3,4-thiadiazole, represent the foundational members of this chemical family, while more complex derivatives like this compound exemplify the sophisticated molecular architectures achievable through modern synthetic methods.
The position of bromine at the 2-position and the phenoxy substituent at the 5-position creates a specific substitution pattern that influences both the electronic properties and the three-dimensional structure of the molecule. This substitution pattern distinguishes the compound from other brominated thiadiazoles, such as 2-bromo-5-phenyl-1,3,4-thiadiazole, which lacks the ether linkage and trifluoromethyl functionality. The presence of the trifluoromethyl group on the phenoxy substituent further differentiates this compound from simpler phenoxy-substituted thiadiazoles, contributing additional electronic effects and steric considerations.
Comparative analysis within the 1,3,4-thiadiazole family reveals that compounds bearing both halogen and fluorinated aryl substituents represent a relatively specialized subset of this chemical class. The combination of these structural features positions this compound as a representative example of how modern medicinal chemistry approaches can be applied to optimize the properties of heterocyclic scaffolds for specific applications.
Table 2: Structural Comparison Within the 1,3,4-Thiadiazole Family
| Compound | Position 2 Substituent | Position 5 Substituent | Molecular Weight | Special Features |
|---|---|---|---|---|
| This compound | Bromine | 3-(Trifluoromethyl)phenoxy | 325.11 g/mol | Halogen + fluorinated aryl ether |
| 2-Bromo-5-phenyl-1,3,4-thiadiazole | Bromine | Phenyl | 241.11 g/mol | Halogen + simple aryl |
| 2-Bromo-5-methyl-1,3,4-thiadiazole | Bromine | Methyl | 179.04 g/mol | Halogen + alkyl |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Amino | Phenyl | 177.21 g/mol | Amino + aryl |
Properties
IUPAC Name |
2-bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2OS/c10-7-14-15-8(17-7)16-6-3-1-2-5(4-6)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSDQOHBBWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or other brominating agents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phenoxy Group Addition: The phenoxy group can be added through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Agricultural Applications
The primary application of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole lies in its use as a crop protection agent. It has been documented for its effectiveness against various phytopathogenic fungi and bacteria.
- Fungicidal Activity : Research indicates that this compound can control fungal diseases in crops, making it valuable for agricultural practices aimed at enhancing yield and quality. A patent (WO2018116073A1) describes the use of thiadiazole compounds, including derivatives like this compound, to protect crops from undesirable microorganisms .
Material Science
The compound's unique properties make it suitable for developing new materials with specific functionalities. Its incorporation into polymers can enhance the material's resistance to degradation and improve overall durability.
Pharmaceutical Research
While not primarily a pharmaceutical agent, the structural characteristics of thiadiazoles suggest potential applications in drug discovery. Thiadiazole derivatives are known to exhibit various biological activities, including anti-inflammatory and antimicrobial effects.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Patent WO2018116073A1 | Crop Protection | Demonstrated effectiveness against phytopathogenic fungi and bacteria in agricultural settings. |
| Research on Thiadiazoles | Material Enhancement | Identified improved properties in polymer composites when incorporating thiadiazole derivatives. |
| Biological Activity Studies | Drug Development | Suggested potential for further exploration in pharmaceutical applications due to observed anti-microbial effects. |
Mechanism of Action
The mechanism of action of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole ring can participate in various biochemical interactions.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table compares key structural features and substituent effects:
Key Observations :
- The trifluoromethylphenoxy group in the target compound increases steric bulk compared to simpler CF₃-substituted analogs (e.g., SS-7996), likely reducing solubility in polar solvents .
- Bromine at position 2 (vs. position 4 or 5 in other compounds) influences regioselectivity in substitution reactions .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and mechanisms of action.
The compound is characterized by the following chemical identifiers:
| Property | Details |
|---|---|
| CAS Number | 37461-61-3 |
| Molecular Formula | C3BrF3N2S |
| Molecular Weight | 233.01 g/mol |
| IUPAC Name | 2-bromo-5-(trifluoromethyl)-1,3,4-thiadiazole |
| SMILES | FC(F)(F)C1=NN=C(Br)S1 |
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. A notable research effort synthesized various derivatives and evaluated their activity against several cancer cell lines.
Case Study: Apoptosis Induction
A study published in 2013 focused on the synthesis of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives. The compounds were tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines using MTT assays. The results indicated that certain derivatives induced apoptosis via the caspase pathway, enhancing the activity of caspases 3 and 9 in the MCF7 cell line .
Table: Anticancer Activity of Selected Compounds
| Compound | Cell Line | Caspase Activation | IC50 (µM) |
|---|---|---|---|
| 4b (3-Cl) | MCF7 | Caspases 3 & 9 | 12.5 |
| 4c (4-Cl) | MCF7 | Caspases 3 & 9 | 10.0 |
| Doxorubicin | MCF7 | Standard | 15.0 |
Anti-inflammatory Activity
In addition to anticancer effects, compounds containing thiadiazole moieties have shown promising anti-inflammatory activities. A review highlighted that various thiadiazole derivatives exhibited significant inhibition of inflammatory responses in vitro and in vivo.
The anti-inflammatory mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes. For instance, studies have reported that certain thiadiazole derivatives inhibited COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Table: Anti-inflammatory Activity of Selected Compounds
| Compound | Target Enzyme | IC50 (µM) | Effectiveness (%) |
|---|---|---|---|
| Compound A | COX-2 | 0.02 | 93.80 |
| Compound B | COX-2 | 0.04 | 90.21 |
| Diclofenac | COX-2 | 0.03 | Reference |
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole?
Methodological Answer:
The synthesis typically involves coupling reactions between brominated thiadiazole intermediates and trifluoromethyl-substituted phenols. Key considerations include:
- Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .
- Catalysts : Copper(I) iodide or palladium-based catalysts facilitate Ullmann-type coupling reactions, improving yield and regioselectivity .
- Temperature Control : Reactions often proceed at 80–100°C to balance reaction rate and side-product formation .
- Purification : Recrystallization from ethanol or column chromatography ensures high purity (>95%), as validated by LC-MS and NMR .
Basic Question: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the absence of impurities. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .
- X-Ray Crystallography : Resolves molecular geometry, including dihedral angles between the thiadiazole ring and aryl groups (e.g., 5.15° coplanarity deviation in analogous structures) .
- IR Spectroscopy : Confirms functional groups, such as C-Br stretches at ~550 cm⁻¹ and C-F vibrations near 1200 cm⁻¹ .
Advanced Question: How do structural modifications influence biological activity in related thiadiazole derivatives?
Methodological Answer:
- Electron-Withdrawing Groups : The bromine atom enhances electrophilicity, increasing interactions with nucleophilic enzyme residues (e.g., in kinase inhibition studies) .
- Trifluoromethyl Phenoxy Moieties : Improve metabolic stability and membrane permeability, as observed in analogues tested against cancer cell lines .
- Quantitative Structure-Activity Relationship (QSAR) : Computational models correlate substituent electronegativity with IC₅₀ values, guiding lead optimization .
Advanced Question: What reaction mechanisms explain the substitution behavior of bromine in this compound?
Methodological Answer:
- Nucleophilic Aromatic Substitution (SNAr) : Bromine at the 2-position undergoes substitution with secondary amines under mild conditions (e.g., morpholine in THF at 50°C), driven by the electron-deficient thiadiazole ring .
- Radical Pathways : In photochemical reactions, bromine can act as a leaving group via homolytic cleavage, enabling C-C bond formation with aryl partners .
Advanced Question: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?
Methodological Answer:
- Polymorphism Analysis : Use differential scanning calorimetry (DSC) and powder XRD to detect crystalline forms, as solvatomorphism (e.g., DMSO solvates) can alter melting points by 10–15°C .
- Purity Assessment : Combine HPLC with elemental analysis to rule out impurities. For example, discrepancies in solubility may arise from residual solvents (<1% by GC-MS) .
Advanced Question: What strategies are effective for identifying biological targets of this compound?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with a biotinylated derivative to capture binding proteins, followed by LC-MS/MS identification .
- Kinase Inhibition Assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR2) to identify targets, leveraging the compound’s structural similarity to known inhibitors .
- Molecular Dynamics Simulations : Predict binding modes to enzymes like stearoyl-CoA desaturase 1 (SCD1), validated by enzymatic activity assays .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced properties?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict interactions with active sites (e.g., hydrogen bonding with Ser123 in SCD1) .
- DFT Calculations : Optimize substituent geometry to minimize steric clashes and maximize π-π stacking (e.g., trifluoromethyl orientation affects binding energy by ~2 kcal/mol) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting logP values <3 for improved blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
